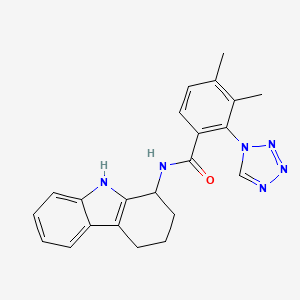![molecular formula C12H13N5S B12162258 7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B12162258.png)
7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene” is a complex organic compound with a unique fused-ring structure. Let’s break down its name:
- Pentaazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene: Describes the intricate arrangement of five nitrogen atoms (azatricyclo) and the fused tetracyclic ring system.
7-Ethyl: Indicates the presence of an ethyl group (CH₂CH₃) attached to the seventh carbon atom.
10-thia: Refers to the sulfur atom (S) incorporated into the ring system.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may vary, one approach involves cyclization reactions of appropriately functionalized precursors. For example, a multistep synthesis could start with a suitable precursor containing the necessary nitrogen and sulfur atoms, followed by ring-closing reactions to form the complex structure.
Reaction Conditions:: The cyclization reactions typically require carefully controlled conditions, such as specific temperatures, solvents, and catalysts. Organic chemistry literature may provide detailed protocols for the synthesis.
Industrial Production:: Industrial-scale production of this compound is challenging due to its complexity. research and optimization efforts could lead to scalable methods.
Chemical Reactions Analysis
Reactivity::
- Oxidation: The compound may undergo oxidation reactions, potentially yielding products with altered functional groups.
- Reduction: Reduction reactions could modify the nitrogen or sulfur atoms.
- Substitution: Substituents on the ethyl group or other positions may be replaced.
- Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or metal-based oxidants.
- Reducing agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Acidic or basic conditions: To facilitate reactions.
Major Products:: The specific products depend on reaction conditions and regioselectivity. Isolated intermediates and final products would need characterization via spectroscopic techniques (NMR, IR, etc.).
Scientific Research Applications
Chemistry::
- Complex Organic Synthesis: Researchers explore its reactivity and use it as a building block for novel compounds.
- Catalysis: Investigating its potential as a catalyst or ligand.
- Bioactivity Studies: Assessing its effects on biological systems.
- Drug Discovery: Screening for potential pharmaceutical applications.
- Materials Science: Exploring its properties for materials or sensors.
- Dyes and Pigments: Due to its conjugated system.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.
Properties
Molecular Formula |
C12H13N5S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
7-ethyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C12H13N5S/c1-2-9-13-12-10(11-14-15-16-17(9)11)7-5-3-4-6-8(7)18-12/h2-6H2,1H3 |
InChI Key |
UPKVCSWSYZUCNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C4=NN=NN14 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B12162176.png)
methanone](/img/structure/B12162178.png)
![2,2'-((2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl)azanediyl)diacetic acid](/img/structure/B12162181.png)
![ethyl [2-({[6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12162185.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide](/img/structure/B12162194.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12162199.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12162219.png)
![(5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12162225.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12162228.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12162232.png)
![2-Chloro-5-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12162239.png)
![2-(2-oxoindolin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide](/img/structure/B12162252.png)
![N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12162265.png)
